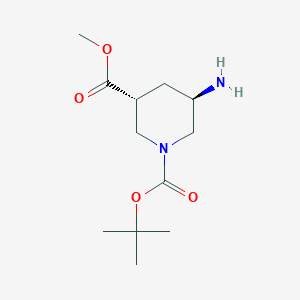

Methyl trans-5-Amino-1-Boc-piperidine-3-carboxylate

Description

Methyl trans-5-Amino-1-Boc-piperidine-3-carboxylate is a piperidine derivative featuring two critical functional groups: a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom of the piperidine ring and a methyl carboxylate ester at the 3-position. This compound is typically employed as a chiral building block in medicinal chemistry due to its rigid bicyclic structure and compatibility with peptide coupling reactions .

Properties

Molecular Formula |

C12H22N2O4 |

|---|---|

Molecular Weight |

258.31 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R,5R)-5-aminopiperidine-1,3-dicarboxylate |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7,13H2,1-4H3/t8-,9-/m1/s1 |

InChI Key |

BEOGYMDIRWHZBM-RKDXNWHRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)N)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

Starting from 3-methyl-5-hydroxypyridine or piperidine-3-carboxylic acids : These precursors are commonly used for building the piperidine ring system with appropriate functional groups.

Esterification : Methyl esters are introduced typically by methanolysis of acid intermediates or by direct esterification using thionyl chloride in methanol.

Stereoselective Hydrogenation and Ring Formation

Catalytic hydrogenation of quaternary ammonium salts derived from 3-methyl-5-hydroxypyridine leads to cis-3-methyl-5-hydroxypiperidine intermediates, which can be further converted to trans isomers via nucleophilic substitutions.

The hydrogenation is performed under mild conditions (room temperature, atmospheric pressure) using catalysts such as Pd/C or Raney nickel.

Boc Protection of the Amino Group

Boc protection is introduced by reacting the free amino piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, typically in dichloromethane or similar organic solvents.

Reaction conditions are mild (room temperature, 16 h), ensuring selective protection without racemization or side reactions.

Functional Group Transformations: Sulfonylation and Nucleophilic Substitution

Sulfonylation of hydroxyl groups using sulfonyl chlorides (methanesulfonyl chloride, tosyl chloride) activates the hydroxyl for nucleophilic substitution.

Subsequent nucleophilic substitution with amines (e.g., benzylamine) introduces the amino functionality at the 5-position with control over stereochemistry.

Deprotection and Final Purification

Removal of sulfonyl protecting groups or other temporary protecting groups is achieved by acidic hydrolysis or treatment with aqueous base under controlled temperature (90-120 °C).

Final purification is carried out by extraction, column chromatography, and recrystallization to obtain the pure methyl trans-5-Amino-1-Boc-piperidine-3-carboxylate.

Detailed Stepwise Synthetic Route

| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Quaternization | 3-methyl-5-hydroxypyridine + benzyl halide in organic solvent | Formation of quaternary ammonium salt |

| 2 | Catalytic Hydrogenation | Pd/C catalyst, alcohol solvent, room temperature, H2 atmosphere | cis-3-methyl-5-hydroxypiperidine intermediate |

| 3 | Sulfonylation | Methanesulfonyl chloride or tosyl chloride, triethylamine, DMAP, dichloromethane, room temperature | Formation of sulfonic acid ester (activated intermediate) |

| 4 | Nucleophilic Substitution | Benzylamine (2-4 eq.), 160-200 °C, 5-10 h | Introduction of benzylamino group, trans stereochemistry favored |

| 5 | Hydrolysis/Deprotection | Acetic acid, concentrated HCl, 90-120 °C, followed by basification (pH 13) and extraction | Removal of sulfonyl protecting groups, yielding trans-3-methyl-5-benzylaminopiperidine crude |

| 6 | Boc Protection | Boc2O, triethylamine, dichloromethane, room temperature, 16 h | Selective Boc protection of the amino group |

| 7 | Esterification/Methylation | Methanol, thionyl chloride, or methylation via Meldrum’s acid intermediate and methanolysis | Formation of methyl ester at 3-position |

| 8 | Purification | Extraction, column chromatography (silica gel, hexane-EtOAc mixtures), recrystallization | Pure this compound obtained |

Research Findings and Optimization Notes

Stereoselectivity : The trans configuration is favored by controlling the nucleophilic substitution step on sulfonylated intermediates at elevated temperatures (160-200 °C) and using excess amine nucleophile.

Boc Protection Efficiency : Use of triethylamine as a base and room temperature conditions avoids racemization and side reactions, achieving high yields and purity.

Catalytic Hydrogenation : Pd/C catalyst under mild conditions provides high conversion rates with minimal over-reduction or side products.

Purification : Flash column chromatography with hexane-EtOAc mixtures (9:1 to 8:2) effectively separates diastereomers and impurities.

Alternative Synthetic Routes : Some methods employ β-keto ester intermediates and enamine chemistry for constructing the piperidine ring with Boc protection, followed by pyrazole coupling for derivative synthesis. However, these are more complex and less direct for the target compound.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Quaternization | 3-methyl-5-hydroxypyridine + benzyl halide | Room temp | Few hours | - | Formation of quaternary ammonium salt |

| Catalytic Hydrogenation | Pd/C, alcohol solvent, H2 | Room temp | 3-8 hours | High | cis-3-methyl-5-hydroxypiperidine |

| Sulfonylation | Methanesulfonyl chloride, Et3N, DMAP | Room temp | 2-4 hours | Good | Formation of sulfonic acid ester |

| Nucleophilic Substitution | Benzylamine (2-4 eq.) | 160-200 °C | 5-10 hours | Moderate | Trans-3-methyl-5-benzylaminopiperidine |

| Hydrolysis/Deprotection | AcOH, HCl, NaOH basification | 90-120 °C | Several hrs | Good | Removal of sulfonyl groups |

| Boc Protection | Boc2O, Et3N, DCM | Room temp | 16 hours | High | Selective amino protection |

| Esterification | Thionyl chloride, MeOH or Meldrum’s acid | Room temp | Few hours | Good | Methyl ester formation |

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is routinely removed under acidic conditions to unmask the free amine. Common methods include:

Trifluoroacetic Acid (TFA) Treatment

-

Conditions : TFA in dichloromethane (DCM) at room temperature.

-

Outcome : Yields the free amine as a TFA salt, often used directly in subsequent reactions .

Hydrochloric Acid (HCl) in Methanol

-

Conditions : 3N methanolic HCl, stirred overnight at room temperature.

-

Mechanism : Protonation of the Boc group followed by cleavage to release CO₂ and tert-butanol .

Table 1: Comparative Boc Deprotection Conditions

| Acid Used | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| TFA | DCM | 2 | 85–90 | |

| Methanolic HCl | Methanol | 16 | 92–95 |

Alkylation of the Amino Group

The secondary amine at the 5-position undergoes alkylation with alkyl halides or benzyl bromides.

Benzylation Reaction

-

Reagents : Benzyl bromide, triethylamine (Et₃N) in DCM.

-

Conditions : Room temperature, 16 hours.

-

Example : Reaction with 4-nitrobenzyl bromide yields N-benzyl derivatives .

Key Data :

-

Base : Et₃N (1.2 eq.) ensures deprotonation of the amine.

Ester Functionalization

The methyl ester group participates in hydrolysis or transesterification:

Saponification

-

Conditions : NaOH in aqueous THF/MeOH.

-

Product : Carboxylic acid derivative, useful for peptide coupling .

Amidation

-

Reagents : NH₃/MeOH or primary amines.

-

Outcome : Conversion to carboxamides, enhancing solubility for biological assays .

N-Methylation via Eschweiler–Clarke Reaction

The free amine (post-Boc removal) undergoes N-methylation:

-

Conditions : Formic acid (37%) and formaldehyde (excess), 95°C for 3 hours.

Mechanistic Insight :

The reaction proceeds via imine formation followed by reduction, facilitated by acidic conditions .

Intramolecular Cyclization

The compound serves as a precursor in piperidine ring functionalization:

Aza-Michael Addition

-

Catalyst : Organocatalysts (e.g., quinoline derivatives) with trifluoroacetic acid.

-

Outcome : Enantioselective synthesis of 2,5-disubstituted piperidines .

Table 2: Cyclization Reaction Parameters

| Catalyst | Solvent | Temp (°C) | Yield (%) | trans:cis Ratio |

|---|---|---|---|---|

| Quinoline/TFA | DCM | 25 | 78 | 90:10 |

| TBAF | THF | 25 | 85 | 88:12 |

Pyrazole Formation

-

Reagents : β-Enamino diketones, DMF-DMA (dimethylformamide dimethyl acetal).

-

Conditions : Reflux in ethanol, yielding pyrazole-4-carboxylates .

Regioselectivity :

-

Controlled by steric and electronic effects of substituents (e.g., chloro groups enhance pyrazole ring stability) .

Stability and Reactivity Considerations

Scientific Research Applications

Synthesis and Characterization

Methyl trans-5-Amino-1-Boc-piperidine-3-carboxylate serves as a versatile building block in organic synthesis. It is commonly utilized in the preparation of various piperidine derivatives, which are crucial in the pharmaceutical industry. The compound's Boc (tert-butyloxycarbonyl) protection allows for selective reactions at the amino group, facilitating further modifications.

Table 1: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| β-Enamine Diketone Reaction | DMF-DMA, reflux | 51 |

| N-Alkylation | Alkyl halides, base | Fair to Good |

| Cycloaddition | 1,3-Dipolar cycloaddition | Variable |

The synthesis of this compound has been optimized to improve yields and reduce reaction times. For instance, a recent study highlighted the use of β-enamine diketones in conjunction with various hydrazines to yield piperidine derivatives efficiently .

Cancer Therapy

Research indicates that derivatives of this compound exhibit potential anticancer activity. The compound has been involved in studies focusing on its efficacy against various cancer cell lines, including breast and renal cancers. For example, one study demonstrated that compounds derived from this structure showed significant cytotoxicity and apoptosis induction in tumor cells .

Neuropharmacology

The compound is also being investigated for its interaction with sigma receptors, which are implicated in various neurological disorders. Its derivatives have shown high affinity for σ1 receptors, suggesting potential applications in treating conditions such as depression and anxiety .

Cosmetic Formulations

This compound has found applications in cosmetic formulations due to its skin-friendly properties. It can act as an emulsifier and stabilizer in creams and lotions, enhancing product stability and efficacy. Recent studies have explored its role in improving skin hydration and barrier function .

Anticancer Activity

A notable case study involved the synthesis of a series of piperidine-based compounds derived from this compound, which were tested against the MDA-MB-231 breast cancer cell line. The results indicated a dose-dependent inhibition of cell proliferation, highlighting the compound's potential as a lead structure for further drug development.

Skin Bioavailability Studies

In dermatological research, formulations containing this compound were assessed for their bioavailability through skin layers using techniques such as microdialysis and tape stripping. These studies aimed to evaluate the compound's effectiveness in topical applications while ensuring safety and minimal systemic absorption .

Mechanism of Action

The mechanism of action of 1-Tert-butyl3-methyltrans-5-aminopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Challenges

- Purity Standards : As per guidelines in , full characterization (NMR, HPLC, elemental analysis) is essential to confirm identity and purity, especially for stereoisomers .

Biological Activity

Methyl trans-5-Amino-1-Boc-piperidine-3-carboxylate is a piperidine derivative notable for its potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its synthesis, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 268.31 g/mol. The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an amino group at the 5-position, which enhances its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : The initial step involves the formation of the piperidine structure through cyclization reactions.

- Boc Protection : The nitrogen atom in the piperidine ring is protected using a Boc group to enhance stability during subsequent reactions.

- Carboxylation : The introduction of the carboxylate moiety occurs through various synthetic pathways, often involving nucleophilic substitution reactions.

These steps require careful control of reaction conditions to ensure high yields and purity.

This compound is primarily studied for its interactions with various biological targets, particularly proteins and enzymes involved in metabolic pathways. While specific binding affinity data may be limited, similar compounds have demonstrated significant activity in modulating biological pathways relevant to drug development.

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit promising anticancer properties. For instance, structural modifications in related compounds have shown enhanced cytotoxicity against various cancer cell lines. In one study, modified piperidine derivatives displayed IC values as low as 0.1 µM against glioblastoma cells .

Case Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of several piperidine derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions at the 2-position of the piperidine ring exhibited significantly altered biological profiles, including enhanced cytotoxicity through mechanisms involving microtubule disruption .

| Compound | IC (µM) | Cell Line |

|---|---|---|

| Compound 1 | 0.1 | GBM |

| Compound 2 | 19.9 | MDA-MB-231 |

| Compound 3 | 31.5 | OVCAR-3 |

Case Study 2: Protein Interaction Studies

Interaction studies involving this compound have focused on its binding affinity to target proteins or enzymes. Computational modeling has suggested that this compound may act as a reversible inhibitor for specific enzymes involved in cancer metabolism, leading to potential therapeutic applications .

Q & A

Q. What frameworks ensure rigorous experimental design for studying this compound?

- Methodology : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant):

- Feasibility : Pilot-scale synthesis (1–5g) to test scalability .

- Novelty : Compare with analogs (e.g., fluorinated piperidines) to assess unique bioactivity .

- Relevance : Align with drug discovery pipelines (e.g., protease inhibitors) using structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.